Cas no 22072-50-0 (1-4-(methoxymethyl)phenylethan-1-one)

1-4-(Methoxymethyl)phenylethan-1-one is a versatile organic compound characterized by its methoxymethyl-substituted phenyl ketone structure. This compound serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its methoxymethyl group enhances reactivity and solubility, facilitating its use in coupling reactions and functional group transformations. The ketone functionality offers a reactive site for further derivatization, making it useful in constructing complex molecular frameworks. High purity grades ensure consistent performance in synthetic applications. Its stability under standard conditions and compatibility with common reagents contribute to its utility in research and industrial processes. Proper handling and storage are recommended to maintain its integrity.
1-4-(methoxymethyl)phenylethan-1-one structure
22072-50-0 structure
Product Name:1-4-(methoxymethyl)phenylethan-1-one
CAS No:22072-50-0
MF:C10H12O2
MW:164.201083183289
CID:277001
PubChem ID:89590
Update Time:2025-05-28

1-4-(methoxymethyl)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-[4-(methoxymethyl)phenyl]-
    • 1-[4-(methoxymethyl)phenyl]ethanone
    • 1-(4-(Methoxymethyl)phenyl)ethan-1-one
    • 1-(4-Methoxymethyl-phenyl)-ethanone
    • 1-4-(methoxymethyl)phenylethan-1-one
    • 1-(4-(Methoxymethyl)phenyl)ethanone
    • 1-(4-Methoxymethylphenyl)ethanone
    • 1-[4-(METHOXYMETHYL)PHENYL]ETHAN-1-ONE
    • SCHEMBL1104605
    • AKOS006324123
    • NS00027047
    • EINECS 244-767-1
    • Ethanone, 1-[4-(methoxymethyl)phenyl]-
    • DTXSID70176569
    • 4-(Methoxymethyl)acetophenone
    • EN300-1662997
    • 1-(4-Methoxymethyl-phenyl)ethanone
    • 22072-50-0
    • 1-[4-(Methoxymethyl)phenyl]ethanone #
    • MDL: MFCD11553476
    • Inchi: 1S/C10H12O2/c1-8(11)10-5-3-9(4-6-10)7-12-2/h3-6H,7H2,1-2H3
    • InChI Key: WKGOPZYVTPKHLN-UHFFFAOYSA-N
    • SMILES: O(C)CC1C=CC(C(C)=O)=CC=1

Computed Properties

  • Exact Mass: 164.08376
  • Monoisotopic Mass: 164.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

1-4-(methoxymethyl)phenylethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1662997-0.05g
1-[4-(methoxymethyl)phenyl]ethan-1-one
22072-50-0 95%
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$106.0 2023-06-04
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EN300-1662997-1.0g
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$1170.0 2023-06-04
Enamine
EN300-1662997-10.0g
1-[4-(methoxymethyl)phenyl]ethan-1-one
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$2064.0 2023-06-04
Enamine
EN300-1662997-50mg
1-[4-(methoxymethyl)phenyl]ethan-1-one
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Enamine
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